N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide
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Overview
Description
N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a benzylideneamino group attached to a thiomorpholine ring, which is further connected to an acetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide typically involves the condensation of benzaldehyde with thiomorpholine-4-acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the Schiff base (benzylideneamino group). The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzylideneamino group to a benzylamine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylideneamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, benzylamines, and substituted derivatives, depending on the specific reaction and conditions used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be explored for therapeutic applications.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide exerts its effects is not fully understood. it is likely to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The benzylideneamino group may facilitate binding to active sites, while the thiomorpholine ring could enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-benzylideneamino]-2-morpholin-4-ylacetamide
- N-[(E)-benzylideneamino]-2-piperidin-4-ylacetamide
Uniqueness
N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
N-[(E)-benzylideneamino]-2-thiomorpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3OS/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUQPHBFMANBPOL-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC(=O)NN=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCN1CC(=O)N/N=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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